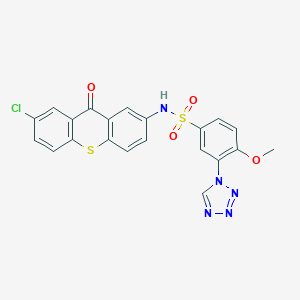
methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate, also known as MDIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDIB is a member of the isochromene family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In agriculture, this compound has been studied for its potential as a natural insecticide.
Mecanismo De Acción
The mechanism of action of methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, antioxidant, and neuroprotective properties. In vivo studies in animal models have demonstrated that this compound can reduce inflammation, improve cognitive function, and protect against neurodegeneration. However, more studies are needed to fully understand the biochemical and physiological effects of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. Additionally, this compound has been shown to have low toxicity and good stability under normal laboratory conditions. However, one limitation of using this compound in lab experiments is its relatively low yield, which can make large-scale production challenging.
Direcciones Futuras
There are several future directions for research on methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate. One area of interest is the development of this compound-based materials for use in electronic and optical devices. Another area of interest is the further investigation of this compound's potential as a natural insecticide. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound in humans, particularly in the context of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for this compound could enable larger-scale production and facilitate its use in various applications.
Métodos De Síntesis
Methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 2,3-dimethoxybenzaldehyde, followed by cyclization with acetic anhydride and subsequent methylation. The final product is obtained through purification using column chromatography. The yield of this compound using this method is approximately 50%.
Propiedades
Fórmula molecular |
C19H20O5 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate |
InChI |
InChI=1S/C19H20O5/c1-21-16-10-14-8-9-24-18(15(14)11-17(16)22-2)12-4-6-13(7-5-12)19(20)23-3/h4-7,10-11,18H,8-9H2,1-3H3 |
Clave InChI |
RLTXJIRIDBCBKQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC |
SMILES canónico |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)

![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
![ethyl 4-methyl-3-{[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}benzoate](/img/structure/B263153.png)
![5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B263154.png)
